molecular formula C5H6N2S4 B14205520 2,6-Bis(methylsulfanyl)-4H-1,3,5-thiadiazine-4-thione CAS No. 819804-98-3

2,6-Bis(methylsulfanyl)-4H-1,3,5-thiadiazine-4-thione

Katalognummer: B14205520
CAS-Nummer: 819804-98-3
Molekulargewicht: 222.4 g/mol
InChI-Schlüssel: JMQHZAVPYFNNBO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,6-Bis(methylsulfanyl)-4H-1,3,5-thiadiazine-4-thione is a heterocyclic compound characterized by the presence of sulfur atoms and a thiadiazine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Bis(methylsulfanyl)-4H-1,3,5-thiadiazine-4-thione typically involves a single-pot methodology. This approach leverages the unique architecture of extensively conjugated thiones and heteroatoms, making it a promising candidate for various applications .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the single-pot synthesis method mentioned above can be adapted for larger-scale production, ensuring consistency and efficiency in the manufacturing process.

Analyse Chemischer Reaktionen

Types of Reactions: 2,6-Bis(methylsulfanyl)-4H-1,3,5-thiadiazine-4-thione undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, leading to the formation of substituted products.

Common Reagents and Conditions: The compound reacts with a variety of reagents under different conditions. For example, it can undergo oxidation in the presence of oxidizing agents and reduction in the presence of reducing agents. Substitution reactions can occur with appropriate nucleophiles or electrophiles under suitable conditions .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides. Substitution reactions can result in a wide range of substituted thiadiazine derivatives .

Wirkmechanismus

The mechanism of action of 2,6-Bis(methylsulfanyl)-4H-1,3,5-thiadiazine-4-thione involves its interaction with specific molecular targets and pathways. The compound’s sulfur atoms and thiadiazine ring play a crucial role in its reactivity and interactions with other molecules. These interactions can lead to various biological and chemical effects, making it a versatile compound for research and industrial applications .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 2,6-Bis(methylsulfanyl)-4H-1,3,5-thiadiazine-4-thione stands out due to its unique thiadiazine ring and the presence of multiple sulfur atoms.

Eigenschaften

CAS-Nummer

819804-98-3

Molekularformel

C5H6N2S4

Molekulargewicht

222.4 g/mol

IUPAC-Name

2,6-bis(methylsulfanyl)-1,3,5-thiadiazine-4-thione

InChI

InChI=1S/C5H6N2S4/c1-9-4-6-3(8)7-5(10-2)11-4/h1-2H3

InChI-Schlüssel

JMQHZAVPYFNNBO-UHFFFAOYSA-N

Kanonische SMILES

CSC1=NC(=S)N=C(S1)SC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.